Nalpha-Benzoyl-L-asparagine 4-nitroanilide
Description
Historical Context and Evolution of its Academic Utility
The development of chromogenic substrates dates back to the mid-20th century, with the goal of creating simple, spectrophotometric methods for measuring enzyme activity. bohrium.comguidechem.com The core principle was to attach a chromophore—a molecule that imparts color—to a specific enzyme substrate via a bond that the target enzyme could cleave. dcfinechemicals.com The enzymatic release of the chromophore would result in a color change that could be quantified. dcfinechemicals.com
p-Nitroaniline became a widely used chromophore due to the distinct yellow color of the free molecule, which absorbs light at a wavelength of around 405-410 nm upon its release from the parent substrate. nih.govsigmaaldrich.com The synthesis of aminoacyl-p-nitroanilides, however, presented challenges due to the low nucleophilicity of the amino group of p-nitroaniline, making the formation of the amide bond difficult. nih.govresearchgate.net
Foundational Principles Governing its Application in Scientific Investigations
The scientific application of Nα-Benzoyl-L-asparagine 4-nitroanilide is based on the principle of chromogenic enzyme assays. The compound itself is colorless or pale yellow. chemimpex.com In the presence of an enzyme that can hydrolyze the amide bond between the asparagine residue and the 4-nitroanilide group, the compound is cleaved, releasing the yellow-colored p-nitroaniline.
The rate of the formation of p-nitroaniline is directly proportional to the activity of the enzyme under specific conditions of temperature, pH, and substrate concentration. This rate can be monitored over time by measuring the increase in absorbance at 405-410 nm using a spectrophotometer. nih.govsigmaaldrich.com This allows for the quantitative determination of enzyme activity and the study of enzyme kinetics.
The key components of this application are:
Specificity : The asparagine residue and the benzoyl group provide a degree of specificity, directing the substrate towards enzymes that recognize this particular structure.
Chromogenic Release : The enzymatic cleavage of the amide bond liberates the p-nitroaniline chromophore.
Spectrophotometric Quantification : The amount of released p-nitroaniline, and thus the enzyme activity, is quantified by measuring the change in light absorbance.
This methodology allows researchers to determine key kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Overarching Significance in Contemporary Molecular and Enzymatic Studies
Nα-Benzoyl-L-asparagine 4-nitroanilide serves as a valuable tool in modern biochemical and molecular research. chemimpex.com Its primary significance lies in its utility as a substrate for studying enzymes that act on asparagine residues. One of the most notable of these enzymes is L-asparaginase, an enzyme used as a therapeutic agent in the treatment of acute lymphoblastic leukemia (ALL). nih.govsigmaaldrich.cn
The ability to accurately measure the activity of enzymes like L-asparaginase is crucial for both clinical monitoring and basic research. While many modern asparaginase (B612624) assays rely on coupled enzymatic reactions that detect the products of asparagine hydrolysis (aspartate or ammonia), synthetic chromogenic substrates like Nα-Benzoyl-L-asparagine 4-nitroanilide offer a more direct method of detection. nih.govsigmaaldrich.cn
The compound's significance extends to:
Enzyme Characterization : It can be used to screen for and characterize new enzymes with asparaginase or amidase activity from various biological sources.
Inhibitor Screening : The substrate is useful in high-throughput screening for potential inhibitors of target enzymes. A decrease in the rate of p-nitroaniline release would indicate the presence of an effective inhibitor.
Biochemical Research : It is employed in studies focused on protein-ligand interactions and understanding the molecular mechanisms of enzymatic reactions. chemimpex.com
Below is a table summarizing the key properties of Nα-Benzoyl-L-asparagine 4-nitroanilide.
| Property | Value |
| CAS Number | 201733-11-1 |
| Molecular Formula | C₁₇H₁₆N₄O₅ |
| Molecular Weight | 356.3 g/mol |
| Appearance | White to off-white powder |
| Application | Chromogenic enzyme substrate |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzamido-N-(4-nitrophenyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c18-15(22)10-14(20-16(23)11-4-2-1-3-5-11)17(24)19-12-6-8-13(9-7-12)21(25)26/h1-9,14H,10H2,(H2,18,22)(H,19,24)(H,20,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFUSGBNVYEJGY-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428616 | |
| Record name | Nalpha-Benzoyl-L-asparagine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201733-11-1 | |
| Record name | Nalpha-Benzoyl-L-asparagine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Enzymatic Activity Quantification and Characterization
Utilization as a Substrate in Protease Activity Assays
The primary application of Nα-Benzoyl-L-asparagine 4-nitroanilide is as a synthetic substrate in assays designed to measure the activity of proteolytic enzymes. chemimpex.com Proteases are enzymes that catalyze the breakdown of proteins, and by using a synthetic substrate like this, their specific activity can be isolated and quantified under controlled laboratory conditions.
Methodological Frameworks for Enzymatic Hydrolysis Monitoring
The standard method for monitoring the enzymatic hydrolysis of Nα-Benzoyl-L-asparagine 4-nitroanilide involves incubating the substrate with the protease being studied in a suitable buffer solution. The framework of these assays is built upon the enzyme's ability to recognize and cleave the amide bond between the L-asparagine residue and the 4-nitroanilide group. researchgate.netresearchgate.net The reaction is typically initiated by the addition of the enzyme to a solution containing the substrate. The progress of the reaction is then monitored over time to determine the rate of hydrolysis. nhsjs.com For enzymes that require them, cofactors or specific ions may be included in the assay buffer to ensure optimal activity.
Spectrophotometric Detection and Measurement of Hydrolytic Products
The utility of Nα-Benzoyl-L-asparagine 4-nitroanilide as a substrate lies in its chromogenic properties. The substrate itself is essentially colorless. sigmaaldrich.com However, upon enzymatic hydrolysis, it releases a yellow-colored product, 4-nitroaniline (B120555) (p-nitroaniline). researchgate.netresearchgate.net This chromophore absorbs light strongly at a specific wavelength, typically measured between 405 and 410 nm. nih.govsigmaaldrich.com
By using a spectrophotometer to measure the increase in absorbance at this wavelength over time, researchers can quantify the amount of 4-nitroaniline produced. nih.gov The rate of its formation is directly proportional to the activity of the protease in the sample. The concentration of the released 4-nitroaniline can be calculated using the Beer-Lambert law, which requires the molar extinction coefficient (ε) of 4-nitroaniline at the specific pH and wavelength of the assay (a typical value at 410 nm is 8,800 M⁻¹cm⁻¹). sigmaaldrich.com
Principles of Chromogenic Substrate Application in Enzyme Assays
Chromogenic substrates are synthetic molecules designed to mimic the natural substrate of an enzyme. researchgate.net They consist of a specific amino acid or peptide sequence recognized by the enzyme, which is chemically linked to a chromophore—a group that produces a colored product when cleaved. researchgate.net
The core principle is that the intact substrate is colorless or has a significantly different absorption spectrum from the released chromophore. sigmaaldrich.com When the enzyme catalyzes the hydrolysis of the substrate, the chromophore is liberated, leading to a measurable change in color. researchgate.netresearchgate.net The intensity of this color, which can be precisely quantified using spectrophotometry, is proportional to the enzymatic activity. researchgate.net This method provides a continuous and straightforward way to monitor enzyme reactions in real-time. sigmaaldrich.com
Elucidation of Enzyme Kinetic Parameters
Beyond simply quantifying enzyme activity, Nα-Benzoyl-L-asparagine 4-nitroanilide and similar chromogenic substrates are instrumental in determining key kinetic parameters that describe the efficiency and mechanism of an enzyme. These assays typically conform to Michaelis-Menten kinetics. nih.gov
Experimental Approaches for Reaction Rate Determination
To determine an enzyme's kinetic parameters, a series of experiments are conducted where the initial reaction velocity (rate) is measured at various concentrations of the substrate, Nα-Benzoyl-L-asparagine 4-nitroanilide. nih.gov
The typical experimental setup involves:
Preparing a series of reaction mixtures, each with a fixed concentration of the enzyme.
Varying the concentration of the Nα-Benzoyl-L-asparagine 4-nitroanilide substrate across this series. nih.gov
Initiating the reaction and recording the absorbance at 405-410 nm at regular, short intervals.
Plotting absorbance versus time for each substrate concentration. The initial slope of this line represents the initial velocity (V₀) of the reaction at that substrate concentration. nhsjs.com
The following table illustrates typical data obtained from such an experiment.
| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µM/min) |
| 0.05 | 1.5 |
| 0.10 | 2.8 |
| 0.20 | 4.9 |
| 0.40 | 7.5 |
| 0.80 | 10.0 |
| 1.60 | 12.0 |
| 3.20 | 13.5 |
| This table contains representative data for illustrative purposes. |
Derivation and Interpretation of Apparent Kinetic Constants
The data from the reaction rate experiments are used to calculate the enzyme's key kinetic constants: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). This is commonly done by fitting the initial velocity (V₀) versus substrate concentration ([S]) data to the Michaelis-Menten equation. A Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs 1/[S]) is a traditional graphical method for determining these values.
Vₘₐₓ (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate. It is a measure of the enzyme's catalytic potential.
Kₘ (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vₘₐₓ. Kₘ is an inverse measure of the affinity between the enzyme and its substrate; a lower Kₘ value indicates a higher affinity. nih.gov
The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Kₘ, where kcat (the turnover number) is derived from Vₘₐₓ. The table below shows example kinetic constants for various proteases using p-nitroanilide-based substrates.
| Enzyme | Substrate | Kₘ (mM) | Reference |
| Immobilized Trypsin | N-alpha-benzoyl-DL-arginine-p-nitroanilide | 0.12 | nih.gov |
| Papain | L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | 0.34 | nih.gov |
| Ficin | L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | 0.43 | nih.gov |
| Bromelain | L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | 0.30 | nih.gov |
| This table presents data for similar p-nitroanilide substrates to illustrate typical kinetic values. |
By determining these constants, researchers can quantitatively compare the activity of an enzyme under different conditions, assess the impact of inhibitors, and gain fundamental insights into the enzyme's catalytic mechanism. nih.gov
Investigation of Enzyme Inhibition Mechanisms
The chromogenic substrate Nalpha-Benzoyl-L-asparagine 4-nitroanilide serves as a valuable tool for investigating the mechanisms of enzyme inhibition, particularly for asparaginyl endopeptidases like legumain. Its utility lies in providing a straightforward and quantifiable measure of enzyme activity, which is essential for characterizing the potency and mechanism of inhibitory compounds.
Analytical Strategies for Inhibitor Characterization
The primary analytical strategy for characterizing enzyme inhibitors using this compound involves a competitive enzyme kinetic assay. In this setup, the enzyme (e.g., legumain) is incubated with the substrate in the presence and absence of a potential inhibitor. The enzymatic cleavage of the amide bond in this compound releases the chromophore, 4-nitroanilide (p-nitroaniline).
The rate of this reaction is monitored over time by measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm, which corresponds to the absorbance maximum of the released 4-nitroanilide. The presence of an inhibitor that binds to the enzyme's active site will compete with the substrate, leading to a discernible decrease in the rate of 4-nitroanilide production.
This method allows for the rapid screening of potential inhibitors and the determination of the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the reaction kinetics at various concentrations of both the substrate and the inhibitor. The data generated from these spectrophotometric assays are fundamental for the quantitative assessment of the enzyme-inhibitor interaction.
Table 1: Analytical Strategies for Inhibitor Characterization
| Analytical Method | Principle | Measured Parameter | Application |
|---|---|---|---|
| Spectrophotometric Kinetic Assay | Competitive binding between the substrate (this compound) and an inhibitor for the enzyme's active site. | Rate of 4-nitroanilide release, measured by change in absorbance over time. | Screening for inhibitors, determining the mechanism of inhibition, and calculating inhibition constants. |
| Endpoint Assay | The reaction is allowed to proceed for a fixed time, then stopped. The total amount of 4-nitroanilide produced is measured. | Total absorbance change after a set duration. | High-throughput screening (HTS) of large compound libraries for inhibitory activity. |
Quantitative Assessment of Enzyme-Inhibitor Interactions
A critical aspect of inhibitor characterization is the quantitative determination of its potency. Using this compound as the substrate, researchers can precisely calculate key inhibitory parameters, such as the inhibition constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity; a lower Ki value signifies a more potent inhibitor.
Research into the inhibition of the cysteine peptidase legumain by a family of proteins known as cystatins provides a clear example of this quantitative assessment. In these studies, the activity of legumain was assayed using this compound. By measuring the enzyme's activity at different concentrations of various cystatins, their Ki values were determined, revealing a wide range of inhibitory potencies. lu.secapes.gov.brlu.se
For instance, human cystatin E/M was found to be a particularly potent inhibitor of legumain with a Ki value in the picomolar range, whereas cystatin D showed no significant inhibition. lu.secapes.gov.br These quantitative findings are crucial for understanding the specific interactions between enzymes and their inhibitors and for the development of targeted therapeutic agents.
Table 2: Quantitative Inhibition of Pig Legumain by Human Cystatins
| Inhibitor (Human Cystatin) | Substrate Used | Ki (nM) |
|---|---|---|
| Cystatin C | This compound | 0.20 lu.selu.se |
| Cystatin E/M | This compound | 0.0016 lu.secapes.gov.br |
| Cystatin F | This compound | 10 lu.secapes.gov.br |
| Cystatin A | This compound | No Inhibition lu.secapes.gov.br |
| Cystatin B | This compound | No Inhibition lu.secapes.gov.br |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | BZ-ASN-PNA, benzoyl-Asn-NHPhNO2 |
| 4-nitroanilide | p-nitroaniline |
| Legumain | Asparaginyl endopeptidase |
| Cystatin A | |
| Cystatin B | |
| Cystatin C | |
| Cystatin D | |
| Cystatin E/M |
Contributions to Protein Ligand Interaction Research
Exploration of Molecular Recognition Events
Nalpha-Benzoyl-L-asparagine 4-nitroanilide is specifically recognized by and serves as a substrate for asparaginyl endopeptidases, a class of cysteine proteases that includes the enzyme legumain. nih.gov Legumain is a lysosomal cysteine protease that plays a crucial role in the endosomal/lysosomal degradation system. novusbio.com The molecular recognition of this compound by these enzymes is highly specific to the asparagine residue at the P1 position of the substrate. nih.govnovusbio.com This specificity allows researchers to selectively assay the activity of asparaginyl endopeptidases, even in complex biological mixtures.
The interaction between this compound and legumain is also highly dependent on environmental conditions, particularly pH. Research has shown that the full activation of legumain requires incubation at a low pH (around 4.0). nih.gov However, the maximum enzymatic activity towards this compound is observed at a pH of 5.5. nih.gov This pH-dependent activity profile highlights the conformational changes that the enzyme undergoes, which in turn affect its ability to recognize and process the substrate.
Interestingly, the specificity of legumain is not absolute. While it preferentially cleaves peptide bonds after asparagine residues, it can also cleave after aspartic acid residues, albeit with a different pH optimum (around 4.0). nih.gov The use of this compound has been instrumental in characterizing this substrate-dependent pH optimum, providing a deeper understanding of the molecular determinants of legumain's catalytic activity.
Methodologies for Probing Binding Specificity and Affinity
The primary methodology for probing the binding specificity and affinity of enzymes for this compound is through enzymatic activity assays. These assays take advantage of the chromogenic properties of the 4-nitroanilide group. When the amide bond between the L-asparagine and the 4-nitroanilide is cleaved by the enzyme, it releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. nih.gov
A typical amidolytic activity assay for legumain using this compound involves several key steps:
Enzyme Activation: Prolegumain is activated by incubation in an acidic buffer (e.g., pH 4.0) to allow for autocatalytic processing and conformational changes that result in the active enzyme. nih.gov
Enzymatic Reaction: The activated enzyme is then added to a reaction buffer containing this compound at a specific concentration (e.g., 0.2 mM) and a buffer with the optimal pH for substrate cleavage (e.g., pH 5.5). nih.gov The reaction is allowed to proceed for a set period.
Detection: The rate of the reaction is determined by continuously monitoring the increase in absorbance at 405 nm, which corresponds to the rate of p-nitroaniline release. nih.gov
By varying the concentration of the substrate, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.
Furthermore, this compound is utilized in inhibitor screening assays. In these experiments, the ability of potential inhibitory compounds to reduce the rate of enzymatic hydrolysis of this compound is measured. nih.govnih.govmdpi.com This provides a method for identifying and characterizing molecules that can modulate the activity of asparaginyl endopeptidases.
The following table summarizes the key parameters for a typical legumain activity assay using this compound, as described in the literature.
| Parameter | Value/Condition | Reference |
| Enzyme | Legumain (Asparaginyl Endopeptidase) | nih.gov |
| Substrate | This compound | nih.gov |
| Substrate Concentration | 0.2 mM | nih.gov |
| Enzyme Activation pH | 4.0 | nih.gov |
| Assay pH | 5.5 | nih.gov |
| Detection Wavelength | 405 nm | nih.gov |
Integration Within Advanced Organic Synthesis Paradigms
Role as a Precursor in Complex Molecule Construction
While primarily recognized for its application in biochemical assays, Nα-Benzoyl-L-asparagine 4-nitroanilide holds potential as a precursor for the synthesis of more intricate molecules, particularly in the development of novel pharmaceutical agents. nih.govchemimpex.com The inherent functionalities of the compound provide a versatile platform for molecular elaboration.
The 4-nitroanilide group is a key feature that can be synthetically transformed. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This resulting aniline (B41778) derivative is a versatile intermediate that can undergo a wide array of chemical reactions. For instance, it can be diazotized and subsequently subjected to Sandmeyer or Heck reactions to introduce a variety of substituents, thereby enabling the construction of diverse molecular scaffolds. wikipedia.org Furthermore, the newly formed amino group can participate in amide bond formations, sulfonylation, or the synthesis of various heterocyclic systems, which are prevalent in many biologically active compounds.
The asparagine side-chain amide offers another point for chemical modification. For example, it can be a handle for intramolecular cyclization reactions to form heterocyclic structures, such as 1,3-oxazoles, which are known to possess a broad spectrum of therapeutic activities. nih.gov The synthesis of such heterocyclic systems often starts from N-acyl-α-amino acids, a category to which Nα-Benzoyl-L-asparagine 4-nitroanilide belongs. nih.gov
The following table summarizes the key functional groups of Nα-Benzoyl-L-asparagine 4-nitroanilide and their potential transformations for the construction of complex molecules:
| Functional Group | Potential Transformations | Potential Applications in Complex Molecule Synthesis |
| 4-Nitro Group | Reduction to an amino group | Diazotization followed by Sandmeyer or Heck reactions; formation of amides, sulfonamides, and heterocyclic systems. wikipedia.org |
| Asparagine Side-Chain Amide | Intramolecular cyclization | Formation of heterocyclic structures like 1,3-oxazoles and other nitrogen-containing rings. nih.gov |
| N-Benzoyl Group | Retention as a core structural element | Contribution to the bioactivity of the final molecule, as seen in various N-benzoyl amino acid derivatives. nih.govnih.gov |
| Amide Bonds | Hydrolysis or modification | Cleavage to release fragments for further synthesis or modification to alter solubility and bioavailability. |
Synthetic Methodologies for the Derivatization of Related Chemical Entities
The derivatization of Nα-Benzoyl-L-asparagine 4-nitroanilide and related compounds can be achieved through various established and emerging synthetic methodologies. These methods provide access to a diverse range of analogs with potentially new or enhanced biological activities.
Solid-Phase Synthesis: A powerful technique for the preparation of peptide derivatives is solid-phase peptide synthesis (SPPS). This methodology has been successfully employed for the synthesis of peptide-4-nitroanilides. nih.gov In a typical Fmoc-based SPPS, the C-terminal amino acid is anchored to a solid support, and the peptide chain is elongated by sequential addition of Fmoc-protected amino acids. For a compound like Nα-Benzoyl-L-asparagine 4-nitroanilide, a similar strategy could be envisioned where a related glutamine or asparagine synthon is first attached to the resin. nih.gov This approach allows for the rapid and efficient synthesis of a library of related peptide-4-nitroanilides with variations in the peptide sequence.
Synthesis of Heterocyclic Systems: Amino acids are valuable starting materials for the synthesis of a wide variety of heterocyclic compounds. nih.gov N-acyl-α-amino acids, such as the N-benzoyl-L-asparagine core of the title compound, can be converted into intermediates like N-acyl-α-amino ketones. These intermediates can then undergo intramolecular cyclocondensation to yield heterocyclic systems such as 1,3-oxazoles. nih.gov The synthesis of various nitrogen-containing heterocyclic compounds, including triazinoquinazolinones and triazepinoquinazolinones, has been reported starting from amino acid derivatives. nih.gov These methodologies could potentially be adapted to Nα-Benzoyl-L-asparagine 4-nitroanilide to generate novel heterocyclic structures.
Multicomponent Reactions (MCRs): MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. These reactions are atom-economical and allow for the rapid generation of molecular diversity. nih.gov Amino acid derivatives are frequently used as building blocks in MCRs. beilstein-journals.org For instance, the Petasis borono-Mannich reaction, a three-component reaction of an amine, a carbonyl compound, and a boronic acid, is a well-established method for the synthesis of α-amino acids. beilstein-journals.org While not directly applied to Nα-Benzoyl-L-asparagine 4-nitroanilide, the principles of MCRs could be used to design novel synthetic routes to complex molecules incorporating its structural motifs. For example, the aniline derivative obtained from the reduction of the nitro group could be a component in a multicomponent reaction to build complex heterocyclic structures. beilstein-journals.org
The table below outlines some synthetic methodologies applicable to the derivatization of Nα-Benzoyl-L-asparagine 4-nitroanilide and related compounds:
| Synthetic Methodology | Description | Potential Application to Target Compound and Relatives |
| Solid-Phase Peptide Synthesis (SPPS) | A technique where a peptide is assembled on a solid support, allowing for easy purification. nih.gov | Synthesis of a library of peptide-4-nitroanilides with variations in the peptide backbone. |
| Heterocyclic Synthesis | The formation of cyclic compounds containing atoms of at least two different elements in their rings. | Conversion of the N-benzoyl-asparagine core into heterocyclic structures like oxazoles or quinazolinones. nih.govnih.gov |
| Multicomponent Reactions (MCRs) | Reactions where three or more components react in a single operation to form a complex product. nih.gov | Use of the aniline derivative (from nitro reduction) or the amino acid core in MCRs to rapidly generate molecular diversity. beilstein-journals.orgbeilstein-journals.org |
| Functional Group Interconversion | The transformation of one functional group into another. | Reduction of the nitro group to an amine, followed by a wide range of derivatization reactions. wikipedia.org |
Applications in Analytical Chemical Methodologies
Utilization as a Reference Standard in Chromatographic Techniques
Nalpha-Benzoyl-L-asparagine 4-nitroanilide serves as a valuable reference standard in various chromatographic techniques, most notably in High-Performance Liquid Chromatography (HPLC). chemimpex.com A reference standard is a highly purified compound used as a measurement base for a qualitative or quantitative analysis. The purity of this compound is typically ≥ 98% as determined by HPLC, which is a critical attribute for its use as a standard. chemimpex.com
In HPLC, a solution of the reference standard is injected into the system to determine its retention time—the time it takes for the compound to travel from the injector to the detector. This retention time is a characteristic feature of the compound under a specific set of chromatographic conditions (i.e., the mobile phase composition, flow rate, and stationary phase of the column). By comparing the retention time of a peak in a sample of unknown composition to that of the this compound standard, an analyst can tentatively identify the presence of this compound in the sample.
For quantitative analysis, a calibration curve is constructed by injecting a series of standard solutions of known concentrations and plotting the detector response (e.g., UV absorbance) against the concentration. This curve can then be used to determine the concentration of this compound in an unknown sample by measuring its detector response.
While specific validated HPLC methods for this compound are not extensively published in peer-reviewed literature, the validation of such a method would typically involve assessing several key parameters to ensure its reliability. These parameters, as outlined in international guidelines, include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Below is an illustrative data table of what the performance characteristics of a validated HPLC-UV method for this compound might look like, based on typical values for similar analytical methods.
Table 1: Illustrative HPLC-UV Method Validation Parameters for this compound
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (R²) | > 0.999 | A measure of how well the calibration curve fits the data points. |
| Range | 1 - 100 µg/mL | The concentration range over which the method is linear, accurate, and precise. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Precision (%RSD) | < 2% | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
This table is for illustrative purposes and is based on general performance characteristics of HPLC methods for similar compounds.
Development of Quantitative Analytical Procedures for Structural Analogs
The application of this compound extends to the development of quantitative analytical procedures for its structural analogs. Structural analogs are compounds that have a similar chemical structure to the parent compound. In this context, analogs could include other N-acylated asparagine derivatives or peptides containing asparagine.
In the development of an analytical method for a new structural analog, this compound can be employed in several ways:
As a Reference Marker: During the initial development of a separation method (e.g., a new HPLC gradient), it can be used as a reference marker to help in the identification of the elution order and resolution of a series of related compounds.
As an Internal Standard: A known amount of this compound can be added to samples containing structural analogs before sample preparation and analysis. The ratio of the analytical signal of the analog to that of the internal standard is then used for quantification. This approach helps to correct for variations in sample injection volume, and potential loss of analyte during sample processing, thereby improving the precision and accuracy of the method.
The development of such a quantitative procedure would involve a thorough validation process to ensure its suitability for the intended purpose. This would include demonstrating the method's specificity, linearity, range, accuracy, and precision for the target structural analogs, with this compound serving as a constant reference point.
An example of a research area where this could be applied is in the study of peptide metabolism, where enzymes may cleave or modify N-acylated amino acids. A validated HPLC method using this compound as a standard could be developed to quantify the parent compound and its metabolic byproducts over time.
The table below outlines a hypothetical scenario for the quantification of a structural analog using this compound as an internal standard.
Table 2: Hypothetical Data for Quantification of a Structural Analog using this compound as an Internal Standard (IS)
| Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |
|---|---|---|---|
| Structural Analog A (Sample 1) | 8.5 | 125,000 | 48.5 |
| This compound (IS) | 10.2 | 150,000 | 50.0 |
| Structural Analog A (Sample 2) | 8.5 | 135,000 | 52.3 |
| This compound (IS) | 10.2 | 148,000 | 50.0 |
This table is a hypothetical representation to illustrate the principle of using an internal standard for quantitative analysis.
Pedagogical Applications in Chemical and Biochemical Education
Experimental Demonstrations of Reaction Mechanisms and Enzymatic Principles
Nalpha-Benzoyl-L-asparagine 4-nitroanilide is particularly useful for demonstrating the principles of enzyme kinetics and reaction mechanisms. As a chromogenic substrate, its cleavage by an appropriate enzyme, such as a protease or asparaginase (B612624), results in the release of 4-nitroaniline (B120555). This product is a yellow-colored compound that can be easily quantified using a spectrophotometer, providing a direct and visually intuitive way to measure enzyme activity.
A typical educational experiment would involve the enzymatic hydrolysis of this compound. The reaction progress is monitored by measuring the increase in absorbance at a specific wavelength (around 405-410 nm) corresponding to the released 4-nitroaniline. This allows students to:
Understand Enzyme Specificity: By using different enzymes, students can observe that only specific proteases or asparaginases can efficiently hydrolyze the substrate, demonstrating the lock-and-key or induced-fit models of enzyme-substrate interaction.
Investigate Michaelis-Menten Kinetics: Students can perform experiments with varying substrate concentrations to determine key kinetic parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max). This provides a practical understanding of how substrate concentration affects the rate of an enzyme-catalyzed reaction.
Study the Effect of Inhibitors: The experiment can be extended to include enzyme inhibitors. By observing the changes in K_m and V_max in the presence of competitive or non-competitive inhibitors, students can gain insight into the different modes of enzyme inhibition.
Explore the Influence of Environmental Factors: The impact of temperature and pH on enzyme activity can be readily investigated by performing the assay under different conditions. This helps students understand the concept of optimal conditions for enzyme function.
The following table illustrates the type of kinetic data that can be generated from such an experiment, in this case, for the hydrolysis of a similar chromogenic substrate, N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA), by immobilized trypsin. nih.gov
| Substrate Concentration (mM) | Initial Velocity (mM/min) |
| 0.05 | 0.035 |
| 0.10 | 0.055 |
| 0.20 | 0.070 |
| 0.40 | 0.078 |
| 0.80 | 0.079 |
This interactive table allows you to visualize the relationship between substrate concentration and reaction velocity, a fundamental concept in enzyme kinetics.
Training in Synthetic Organic Chemistry Techniques and Biochemical Assays
This compound also serves as an excellent model compound for training students in the practical techniques of synthetic organic chemistry and biochemical assays.
Synthetic Organic Chemistry:
The synthesis of this compound involves fundamental reactions in peptide chemistry. A representative synthetic procedure would involve the coupling of N-benzoyl-L-asparagine with 4-nitroaniline. This process provides students with hands-on experience in:
Peptide Bond Formation: Students can utilize various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond between the carboxyl group of the protected amino acid and the amino group of 4-nitroaniline.
Protection and Deprotection Strategies: The use of the benzoyl group to protect the alpha-amino group of asparagine is a key concept in peptide synthesis. Students learn the importance of protecting reactive functional groups to achieve selective bond formation.
Purification and Characterization: Following the reaction, students would need to purify the product using techniques like recrystallization or column chromatography. They would then characterize the synthesized compound using methods such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Biochemical Assays:
Once synthesized or obtained commercially, students can use this compound to develop and perform biochemical assays. This provides training in:
Preparation of Buffers and Reagents: Students learn to accurately prepare buffer solutions at the correct pH and concentration, which is critical for enzyme activity.
Spectrophotometry: The use of a spectrophotometer to measure the absorbance of the 4-nitroaniline product reinforces the principles of the Beer-Lambert law and its application in quantitative analysis.
Data Analysis and Interpretation: Students collect, plot, and analyze the kinetic data to determine enzyme parameters. This involves using graphical methods like the Lineweaver-Burk or Hanes-Woolf plots, providing valuable experience in data interpretation and scientific reasoning.
The following table outlines a generalized protocol for an asparaginase activity assay, which could be adapted for use with this compound in a teaching laboratory.
| Step | Procedure | Purpose |
| 1 | Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). | To ensure the substrate is fully dissolved before adding to the aqueous reaction mixture. |
| 2 | Prepare a series of dilutions of the substrate stock solution in a suitable buffer (e.g., Tris-HCl, pH 8.6). | To create a range of substrate concentrations for kinetic analysis. |
| 3 | Add a fixed amount of asparaginase enzyme solution to each substrate dilution. | To initiate the enzymatic reaction. |
| 4 | Incubate the reaction mixtures at a constant temperature (e.g., 37°C). | To maintain optimal conditions for enzyme activity. |
| 5 | At regular time intervals, measure the absorbance of each solution at 410 nm. | To monitor the release of the 4-nitroaniline product over time. |
| 6 | Plot the initial reaction velocity against the substrate concentration. | To visualize the Michaelis-Menten curve. |
| 7 | Transform the data using a Lineweaver-Burk or Hanes-Woolf plot. | To determine the K_m and V_max of the enzyme. |
This interactive table provides a step-by-step guide for conducting an enzyme assay, a fundamental technique in biochemistry.
Emerging Research Directions and Future Perspectives
Potential for Novel Biological System Probing and Discovery
The unique structure of Nalpha-Benzoyl-L-asparagine 4-nitroanilide makes it a valuable tool for exploring and identifying new enzymatic activities in diverse biological systems. Researchers are increasingly using this substrate to screen for novel asparaginases and other proteases from previously untapped microbial and environmental sources.
One key area of discovery is the identification of L-asparaginases with unique properties, such as those with low glutaminase (B10826351) activity, which are highly desirable for therapeutic applications. Screening of fungal strains, for instance, has utilized chromogenic substrates to identify new sources of these enzymes. researchgate.net The principle of these screening assays is often based on the halo of color change produced by microbial colonies grown on a medium containing the substrate, providing a visual indicator of enzymatic activity. researchgate.net
Beyond known enzyme families, this substrate holds potential for uncovering enzymes with non-canonical or previously uncharacterized specificities. Its specific interaction with certain enzymes allows for its use in probing complex biological samples to understand protein-ligand interactions and metabolic pathways. chemimpex.com The stability and reactivity of this compound make it a suitable choice for researchers exploring new avenues in biochemical analysis and drug development. chemimpex.com
Advancements in Assay Sensitivity and Throughput Capabilities
The demand for rapid and efficient screening in drug discovery and enzyme evolution has driven significant advancements in assay technologies involving this compound. These developments focus on increasing both the sensitivity of detection and the throughput of the assays.
High-throughput screening (HTS) in multi-well plate formats is a major area of advancement. By adapting colorimetric assays to a 96-well or higher format, researchers can simultaneously screen thousands of compounds or enzyme variants. illinois.edu This is particularly valuable for identifying inhibitors or enhancers of asparaginase (B612624) activity. The development of fluorescence-based HTS assays for similar enzymes, which offer even greater sensitivity than colorimetric methods, provides a roadmap for future applications with derivatives of this compound. nih.gov
Furthermore, efforts are being made to enhance the sensitivity of asparaginase assays to detect lower levels of enzyme activity, which is crucial for therapeutic drug monitoring in patients. While some advanced methods use coupled enzymatic reactions or fluorescent substrates, the fundamental principles can be applied to optimize assays using p-nitroanilide-based substrates. nih.govquestdiagnostics.com This includes optimizing reaction conditions and employing more sensitive spectrophotometric detection methods. The use of diazonium salts to couple with the released p-nitroaniline can also form a more intensely colored product, thereby increasing the sensitivity of the assay. nih.gov
| Assay Advancement | Description | Potential Impact on this compound Assays |
| High-Throughput Screening (HTS) | Miniaturization of assays into multi-well plates for automated, large-scale screening. | Enables rapid screening of compound libraries for asparaginase inhibitors or discovery of novel enzymes from environmental samples. |
| Fluorescence-Based Assays | Use of fluorogenic substrates that release a fluorescent molecule upon cleavage, offering higher sensitivity. | Development of novel asparagine derivatives with fluorescent tags could significantly improve detection limits. |
| Signal Amplification | Chemical enhancement of the chromogenic signal, for example, through diazo coupling reactions. | Increases the molar absorptivity of the product, allowing for the detection of lower enzyme concentrations. nih.gov |
| Optimized Reaction Conditions | Fine-tuning of pH, temperature, and buffer components to maximize enzyme activity and signal stability. | Improves the accuracy and reproducibility of kinetic measurements using this compound. |
Theoretical and Computational Modeling of its Biochemical Behavior and Interactions
To complement experimental studies, theoretical and computational modeling is emerging as a powerful tool to investigate the biochemical behavior of this compound and its interactions with target enzymes at a molecular level. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a key computational technique used to predict the preferred binding orientation of a substrate within the active site of an enzyme. Studies on the docking of the natural substrate, L-asparagine, with various L-asparaginases have successfully identified the key amino acid residues involved in binding and catalysis. sciensage.infoabap.co.inresearchgate.net These same methodologies can be applied to this compound to understand how the benzoyl and p-nitroanilide modifications influence its interaction with the enzyme's active site. Such studies can reveal the structural basis for its substrate specificity and help in the rational design of more efficient or specific substrates.
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the enzyme-substrate complex over time. For other p-nitroanilide substrates, MD simulations have been used to study the influence of solvents on the stability of the enzyme-substrate complex and to understand the conformational changes that occur during the enzymatic reaction. researchgate.net Applying MD simulations to the this compound-asparaginase system could provide a detailed picture of the entire catalytic process.
Q & A
Q. What are the standard protocols for using Nα-Benzoyl-L-asparagine 4-nitroanilide as a chromogenic substrate in protease assays?
- Methodological Answer : The substrate is typically used in spectrophotometric assays to measure protease activity (e.g., trypsin, papain). Dissolve in Tris buffer (pH 7.8–8.0) at concentrations of 5–10 mM, and monitor hydrolysis via absorbance at 405 nm (λmax for 4-nitroaniline release). For example, in papain assays, pre-incubate the enzyme with substrate at 37°C, and measure initial reaction rates using a kinetic spectrophotometer . Ensure substrate purity (>98%) via TLC or HPLC validation to avoid interference .
Q. How do researchers determine enzyme kinetic parameters (Km, Vmax) using this substrate?
- Methodological Answer : Perform Michaelis-Menten kinetics by varying substrate concentrations (0.1–2.0 mM) in Tris buffer (pH 7.8). Plot initial velocity vs. substrate concentration and fit data to the Michaelis-Menten equation. For example, Vmax values for trypsin-like activity under pH 7.8 were reported as ~9,010,780 units . Use Lineweaver-Burk plots for linearization, and validate with statistical tools like GraphPad Prism to account for experimental error .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer : The substrate is soluble in acetone-water mixtures (40–51 mg/mL) and DMSO (100 mg/mL), but DMSO must be freshly opened to avoid moisture-induced degradation . Store lyophilized powder at −20°C in airtight containers. For aqueous solutions, prepare fresh and avoid repeated freeze-thaw cycles to prevent autolysis or precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported Km and Vmax values under varying experimental conditions?
- Methodological Answer : Discrepancies often arise from pH, ionic strength, or buffer composition. For example, Vmax for trypsin varies significantly between pH 7.0 (lower activity) and pH 7.8 (optimal activity) due to ionization changes in the enzyme’s active site . Standardize buffer systems (e.g., 50 mM Tris-HCl vs. phosphate buffers) and validate with internal controls like purified trypsin. Use statistical tools (ANOVA, error propagation analysis) to assess significance .
Q. How to validate substrate specificity against related proteases (e.g., elastase, aminopeptidases)?
- Methodological Answer : Perform inhibition assays with protease-specific inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases). Compare hydrolysis rates with alternative substrates (e.g., methionine-p-nitroanilide for aminopeptidases). In one study, arginine-p-nitroanilide specificity was confirmed by negligible activity in Pseudomonas aeruginosa aminopeptidase assays . Use zymography with gelatin-embedded gels to confirm enzyme activity bands .
Q. How to optimize this substrate for high-throughput screening (HTS) of protease inhibitors?
- Methodological Answer : Adapt the assay to 96-well plates by reducing reaction volumes to 100 µL and using automated pipetting systems. Pre-mix substrate (1 mM final concentration) with enzyme in Tris buffer (pH 7.8) and measure absorbance at 405 nm every 30 seconds for 10 minutes. Validate with positive controls (e.g., leupeptin for trypsin inhibition) and calculate Z’-factors (>0.5 indicates robust HTS suitability) .
Q. How to integrate this substrate into complex biochemical reaction networks (CRNs) for dynamic studies?
- Methodological Answer : In continuous-flow stirred-tank reactors (CFSTRs), combine the substrate with autocatalytic feedback loops (e.g., trypsinogen activation). Monitor real-time 4-nitroaniline release using inline spectrophotometers. For example, Kriukov et al. (2023) used BAPNA in bistable CRNs to study nonlinear activation phenomena, achieving steady-state kinetics with flow rates of 0.1 mL/min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
